molecular formula C11H14BrNO2 B1462896 N-Propyl 4-bromo-3-methoxybenzamide CAS No. 1072944-38-7

N-Propyl 4-bromo-3-methoxybenzamide

Cat. No.: B1462896
CAS No.: 1072944-38-7
M. Wt: 272.14 g/mol
InChI Key: ZVZWWSFZPXHPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Propyl 4-bromo-3-methoxybenzamide” is a chemical compound with the molecular formula C11H14BrNO2 . It has a molecular weight of 272.14 . The compound is also known by other names such as “4-Bromo-3-methoxy-N-propylbenzamide” and "Benzamide, 4-bromo-3-methoxy-N-propyl-" .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” has a density of 1.3±0.1 g/cm³ . Its boiling point is 349.1±32.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.4±3.0 kJ/mol . The flash point is 164.9±25.1 °C . The index of refraction is 1.538 . The molar refractivity is 63.5±0.3 cm³ . The compound has 3 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Radiosynthesis and Imaging Applications

Research has shown the utility of similar compounds in the radiosynthesis of ligands for medical imaging, such as γ-emission tomography. For instance, compounds with structures closely related to N-Propyl 4-bromo-3-methoxybenzamide have been used in the synthesis of radioiodinated and radiobrominated ligands targeting serotonin receptors, which could potentially be used as tracers in imaging technologies like PET scans. These studies demonstrate the potential for derivatives of this compound in the development of diagnostic tools for neurological research and the study of receptor distributions in the brain (Mertens et al., 1994), (Terrière et al., 1997).

Material Science and Crystallography

The crystal structure analysis of related compounds has provided insights into the molecular arrangements and bonding interactions within the crystal lattice. These studies can inform the design and synthesis of new materials with desired physical properties, such as polymorphism, which is crucial for the pharmaceutical industry and materials science (Yasuoka et al., 1969).

Microbiology and Antibacterial Research

Compounds structurally similar to this compound have been explored for their antibacterial properties, particularly in the inhibition of cell division in bacteria such as Bacillus subtilis. This line of research is pivotal for the development of new antibiotics and understanding the mechanism of action of potential antibacterial agents (Ohashi et al., 1999).

Molecular Modeling and Drug Design

Studies on the molecular structure and intermolecular interactions of similar compounds, through techniques like X-ray diffraction and DFT calculations, provide valuable information for the rational design of drugs. Understanding the conformational preferences and electronic properties of these molecules can help in predicting their reactivity and interactions with biological targets, aiding in the design of more effective drugs (Karabulut et al., 2014).

Antiviral Research

N-Phenylbenzamide derivatives, which share a core structure with this compound, have demonstrated antiviral activity against Enterovirus 71 (EV 71), showing promise in the search for treatments against viral infections. This suggests potential research pathways for this compound derivatives in antiviral drug development (Ji et al., 2013).

Properties

IUPAC Name

4-bromo-3-methoxy-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZWWSFZPXHPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674712
Record name 4-Bromo-3-methoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072944-38-7
Record name 4-Bromo-3-methoxy-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Propyl 4-bromo-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Propyl 4-bromo-3-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-Propyl 4-bromo-3-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-Propyl 4-bromo-3-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-Propyl 4-bromo-3-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-Propyl 4-bromo-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.